N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-23(20,21)18-7-5-10(6-8-18)14(19)17-15-12(9-16)11-3-2-4-13(11)22-15/h10H,2-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSNELZOURIGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C24H20N2O4S. It has a molecular weight of 432.49 g/mol and features a complex structure that includes a piperidine ring, a thiophene moiety, and a cyano group.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O4S |
| Molecular Weight | 432.49 g/mol |
| CAS Number | [Not specified] |
| InChI Key | WCWADGJNDWNZGX-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of piperidine have shown promising results against various bacterial strains. The presence of the thiophene ring may enhance this activity through increased membrane permeability or interaction with bacterial enzymes .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in studies focusing on cytokine inhibition. Specifically, it has been suggested that compounds with a similar piperidine structure can inhibit NLRP3 inflammasome activation, leading to reduced IL-1β release in macrophages. This mechanism is crucial in managing inflammatory diseases .
Case Studies
- Inhibition of IL-1β Release : In vitro studies demonstrated that compounds derived from similar scaffolds could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
- Pyroptosis Prevention : Some derivatives have been shown to prevent pyroptotic cell death by inhibiting caspase-1 activation, which is pivotal in the inflammatory response. The ability to modulate this pathway positions the compound as a candidate for further development in anti-inflammatory therapies .
The proposed mechanism involves binding to specific sites on the NLRP3 inflammasome, inhibiting its activation and subsequent cytokine release. Computational modeling has been utilized to predict binding affinities and elucidate the structure-activity relationship (SAR) among various derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
a. Anti-inflammatory Properties
Research indicates that compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit anti-inflammatory effects. In silico studies have shown that these compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies suggest that this compound could be a promising candidate for further optimization to enhance its anti-inflammatory activity .
b. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanisms often involve inducing apoptosis in cancer cells, which is a critical pathway for effective cancer treatment .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can purity be validated?
- Methodology :
- Synthesis : Utilize multi-step organic reactions, starting with cyclopenta[b]thiophene derivatives functionalized with cyano groups. Piperidine-4-carboxamide precursors should be sulfonylated using methylsulfonyl chloride under inert conditions.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS. Full characterization requires - and -NMR, IR (carbonyl and sulfonyl peaks at ~1650–1750 cm), and elemental analysis (C, H, N, S) .
Q. How can researchers ensure reproducibility in characterizing this compound’s physicochemical properties?
- Methodology :
- Solubility : Perform systematic tests in DMSO, methanol, and water (pH 7.4 buffer) using UV-Vis spectrophotometry.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and varied pH (1–13) with HPLC monitoring.
- Crystallography : For structural confirmation, use single-crystal X-ray diffraction (as in ) with data refinement via SHELX .
Q. What analytical techniques are critical for verifying the compound’s structural integrity during optimization?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] ion).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robustness).
- Dynamic Light Scattering (DLS) : Evaluate aggregation in solution for biological assays .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s reactivity in target binding studies?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using AMBER or GROMACS. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental design strategies are effective in resolving contradictory data on this compound’s biological activity?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2) to test variables like solvent polarity, temperature, and catalyst loading. Use ANOVA to identify significant factors.
- Orthogonal Assays : Cross-validate bioactivity with cell-based (e.g., IC) and enzyme inhibition assays. Address false positives via counter-screening .
Q. How can researchers leverage crystallography to resolve ambiguities in the compound’s solid-state conformation?
- Methodology :
- Single-Crystal Growth : Optimize solvent evaporation or diffusion methods (e.g., layered hexane/DCM).
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain polymorphism or stability. Compare with analogs in the Crystallography Open Database .
Q. What advanced statistical approaches are suitable for optimizing reaction yields in scaled-up synthesis?
- Methodology :
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature, stoichiometry) using Central Composite Design.
- Machine Learning (ML) : Train algorithms on historical reaction data (e.g., solvents, catalysts) to predict optimal conditions. Validate with small-scale automated reactors .
Methodological Guidance for Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodology :
- Free Energy Perturbation (FEP) : Refine force field parameters to improve binding energy calculations.
- Cryo-EM or XFEL : Resolve target-ligand complexes at high resolution to identify unmodeled conformational changes .
Q. What protocols ensure robust cross-validation of spectroscopic data across labs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
